Naphthofluorescein

Descripción general

Descripción

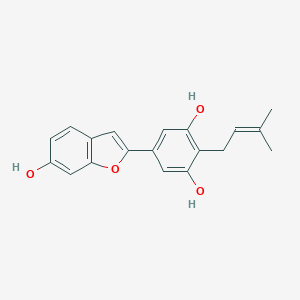

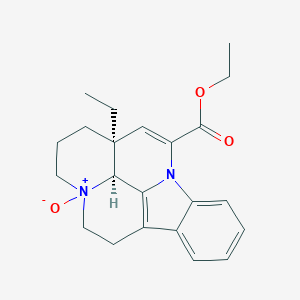

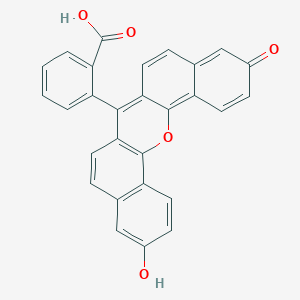

La naftofluoresceína es un compuesto fluorescente con la fórmula química C28H16O5 y un peso molecular de 432.42 g/mol . Es conocida por sus fuertes propiedades fluorescentes, lo que la hace adecuada para diversas aplicaciones en investigación científica. La naftofluoresceína es particularmente útil como indicador de pH debido a sus propiedades espectrales dependientes del pH .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La naftofluoresceína se puede sintetizar mediante un proceso de varios pasos que implica la condensación de derivados de naftaleno con fluoresceína. La reacción generalmente implica el uso de ácidos o bases fuertes como catalizadores y requiere un control preciso de la temperatura y el tiempo de reacción para lograr altos rendimientos .

Métodos de producción industrial: En entornos industriales, la producción de naftofluoresceína involucra reactores químicos a gran escala donde las condiciones de reacción se controlan y monitorean cuidadosamente. El uso de materiales de partida de alta pureza y técnicas avanzadas de purificación asegura la producción de naftofluoresceína con alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones: La naftofluoresceína experimenta diversas reacciones químicas, que incluyen:

Oxidación: La naftofluoresceína se puede oxidar para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir la naftofluoresceína en su forma de hidroquinona.

Sustitución: La naftofluoresceína puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como haluros de alquilo y cloruros de acilo.

Principales productos formados:

Oxidación: Derivados de quinona.

Reducción: Derivados de hidroquinona.

Sustitución: Diversos derivados sustituidos de naftofluoresceína.

Aplicaciones Científicas De Investigación

La naftofluoresceína tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como indicador de pH y sonda fluorescente en diversos ensayos químicos.

Biología: Se emplea en microscopía de fluorescencia e imágenes para estudiar procesos celulares.

Medicina: Se utiliza en ensayos de diagnóstico y como marcador en imágenes médicas.

Industria: Aplicado en el desarrollo de agentes fototérmicos para la terapia del cáncer y otras aplicaciones industriales

Mecanismo De Acción

La naftofluoresceína ejerce sus efectos principalmente a través de sus propiedades fluorescentes. Absorbe la luz a longitudes de onda específicas y emite luz a longitudes de onda más largas, lo que la hace útil para aplicaciones de imagen y diagnóstico. El compuesto también puede inhibir ciertas enzimas, como la furina, uniéndose a sus sitios activos y evitando su actividad catalítica .

Comparación Con Compuestos Similares

La naftofluoresceína es única debido a su fuerte fluorescencia y propiedades espectrales dependientes del pH. Los compuestos similares incluyen:

Fluoresceína: Un tinte fluorescente ampliamente utilizado con aplicaciones similares pero diferentes propiedades espectrales.

Carboxifluoresceína: Otro tinte fluorescente con grupos carboxilo que mejoran su solubilidad y estabilidad.

Rodamina: Un tinte fluorescente con diferentes longitudes de onda de excitación y emisión, utilizado en diversas aplicaciones de imagen

La naftofluoresceína destaca por su absorción cercana al infrarrojo y su estabilidad superior, lo que la hace particularmente útil en terapia fototérmica y otras aplicaciones avanzadas .

Propiedades

IUPAC Name |

7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16O5/c29-17-7-9-19-15(13-17)5-11-23-25(19)32-26-20-10-8-18(30)14-16(20)6-12-24(26)28(23)22-4-2-1-3-21(22)27(31)33-28/h1-14,29-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQIUDNVFVTQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886440 | |

| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61419-02-1 | |

| Record name | Naphthofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61419-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthofluorescein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Naphthofluorescein?

A1: this compound has a molecular formula of C28H16O7 and a molecular weight of 460.42 g/mol. []

Q2: What are the key spectroscopic properties of this compound?

A2: this compound exhibits long-wavelength fluorescence. The optimum excitation wavelength can be influenced by additives like cyclodextrins and CHAPS, potentially reaching up to 635 nm, ideal for diode laser-based detection. []

Q3: How does the chemical structure of this compound contribute to its stability?

A3: Researchers have designed this compound derivatives like NFOM-2 with an intramolecular hydrogen bonding network, significantly enhancing photostability compared to derivatives lacking this feature. []

Q4: Are there specific applications where this compound's stability is advantageous?

A4: The enhanced stability of derivatives like NFOM-2 makes them suitable for applications like photothermal therapy (PTT), where photostability is crucial. []

Q5: How does this compound perform in different solvent systems?

A5: The excitation wavelength of this compound's hydrolysis product can be red-shifted by modifying the solvent environment, suggesting adaptability for diverse applications. []

Q6: How does this compound interact with alkaline phosphatase?

A6: this compound diphosphate and monophosphate act as fluorogenic substrates for alkaline phosphatase. Upon enzymatic hydrolysis, they yield fluorescent this compound, enabling the detection of this enzyme. [, ]

Q7: Can this compound be used to study enzyme inhibitors?

A7: Yes, this compound-based assays have been used to determine the activity of alkaline phosphatase inhibitors, such as theophylline. []

Q8: Does this compound interact with other proteins?

A8: Research suggests that this compound can bind to the C fragment of tetanus toxin (TetC), specifically at Site-2, a unique binding site on this toxin. []

Q9: What are the potential applications of this compound in studying biological processes?

A9: this compound has been explored for its ability to monitor cytosolic entry of cell-penetrating peptides due to its pH sensitivity. [] It has also been used in the development of fluorescent cobalamin derivatives (CobalaFluors) for imaging transcobalamin receptors. []

Q10: Can this compound detect specific molecules in biological systems?

A10: Yes, derivatives of this compound have been developed to detect molecules like hydrogen peroxide (H2O2) [, ], hydrogen sulfide (H2S) [], and cysteine/homocysteine [, ] in living cells, highlighting its potential as a biosensor.

Q11: Have computational methods been used to study this compound?

A11: Yes, molecular docking studies have been conducted to understand the binding interactions and affinity of this compound with targets like furin. []

Q12: How does modifying the structure of this compound affect its properties?

A12: Structural modifications, such as the introduction of specific functional groups, have led to the development of this compound-based probes with enhanced selectivity and sensitivity for target molecules like cysteine and homocysteine. []

Q13: Can you provide an example of how SAR studies have improved this compound-based probes?

A13: The development of NAF-BN, a near-infrared fluorescent probe, involved utilizing a benzyl boronic acid ester to quench the fluorescence of the this compound core. This modification enabled the selective detection of peroxynitrite (ONOO−) in living cells and Drosophila brains. []

Q14: Has this compound shown efficacy in biological models?

A14: this compound, specifically a derivative encapsulated in nanoparticles (NFOMNPs), has shown promising results as a photothermal agent in both in vitro and in vivo studies for cancer treatment. []

Q15: Are there studies investigating the use of this compound in animal models of disease?

A15: Research has demonstrated the application of this compound-based probes for visualizing ONOO− in Drosophila brains, indicating its potential for studying neurological disorders. []

Q16: Are there strategies for targeted delivery of this compound?

A16: Researchers have explored encapsulating this compound derivatives into nanocarriers like organic nanoparticles (NFOMNPs) for improved delivery and therapeutic efficacy in photothermal therapy. []

Q17: Can this compound be used to target specific cell types or tissues?

A17: Studies have shown the feasibility of using fluorescent hybrid magnetoliposomes loaded with this compound for targeted delivery and detection of reactive oxygen species in biological systems. [] Additionally, collagen-targeted theranostic nanosponges have been developed for delivering a matrix metalloproteinase 14 inhibitor, this compound. []

Q18: What analytical techniques are commonly employed to study this compound?

A18: Common techniques include fluorescence spectroscopy for analyzing fluorescence properties, mass spectrometry for structural characterization, and microscopy for visualizing cellular uptake and distribution. [, , , ]

Q19: How is this compound detected and quantified in biological samples?

A19: Fluorescence spectroscopy is a primary method for detecting and quantifying this compound in biological samples. The use of long-wavelength excitation and emission minimizes interference from background fluorescence in these samples. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.